![molecular formula C11H7ClF3N3O B1496171 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol CAS No. 266679-42-9](/img/structure/B1496171.png)

6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol

Descripción general

Descripción

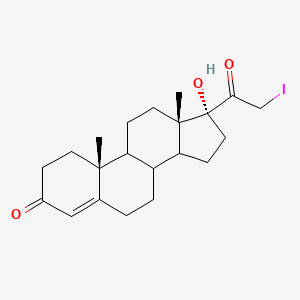

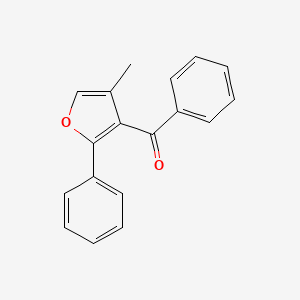

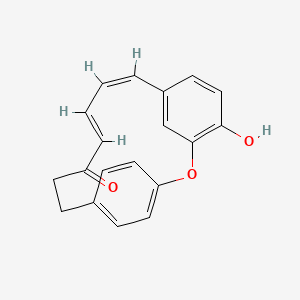

The compound “6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and is known to play an important role in pharmaceuticals, agrochemicals, and materials .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyridine rings would give the molecule a flat, planar structure in that region. The trifluoromethyl group would add some bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the trifluoromethyl group and the chloromethyl group. The trifluoromethyl group is known to be quite reactive, particularly in reactions involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating a variety of fluorinated molecules. The presence of a trifluoromethyl group and a chloromethyl group allows for selective C–F bond activation, which is a pivotal step in synthesizing diverse fluorinated compounds . These fluorinated structures are highly sought after due to their unique chemical properties, such as increased stability and lipophilicity, which are beneficial in drug design and development.

Pharmaceutical Applications

The trifluoromethyl group is increasingly significant in pharmaceuticals, where it can enhance the metabolic stability and bioavailability of therapeutic agents . The compound could be used to synthesize new pharmacophores with potential activity against various diseases. Its structural motif is common in molecules that exhibit a wide range of biological activities.

Agrochemical Development

In agrochemistry, the introduction of fluorine atoms, particularly through trifluoromethyl groups, is known to improve the efficacy and selectivity of pesticides and herbicides . The compound’s reactivity could be harnessed to develop novel agrochemicals that are more potent and environmentally friendly.

Materials Science

Materials science can benefit from the incorporation of fluorinated pyrimidines, as they can impart desirable properties to materials, such as increased resistance to solvents and thermal stability . This compound could be used to synthesize new polymers or coatings with enhanced performance characteristics.

Chemical Engineering

In chemical engineering, this compound can be utilized in process optimization for the production of fluorinated materials. Its unique reactivity profile enables the development of more efficient synthetic routes, which can lead to cost savings and reduced environmental impact in industrial processes .

Medicinal Chemistry

Medicinal chemistry research often explores the modification of lead compounds to improve their drug-like properties. The introduction of a trifluoromethyl group, as found in this compound, is a common strategy to increase the potency and selectivity of a drug candidate . It can also influence the pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in the drug discovery process.

Mecanismo De Acción

Direcciones Futuras

The future research and applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. Given the importance of the trifluoromethyl group in pharmaceuticals and other fields, it’s possible that this compound could have interesting applications in these areas .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFHIXTJDYDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381888 | |

| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266679-42-9 | |

| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)

![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)